1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride

Physicochemical Properties Drug Discovery Pharmacokinetics

This hydrochloride salt combines a 4-fluoropiperidine with an azetidin-3-yl moiety, offering distinct functionalization points for PROTAC linker synthesis and GPCR-focused medicinal chemistry. Its rigid, fluorinated scaffold enables precise SAR and 19F NMR probe development. For reliable, reproducible results in oncology and neuroscience research, order this defined intermediate.

Molecular Formula C8H16ClFN2
Molecular Weight 194.68 g/mol
CAS No. 1449117-63-8
Cat. No. B1378705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride
CAS1449117-63-8
Molecular FormulaC8H16ClFN2
Molecular Weight194.68 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)C2CNC2.Cl
InChIInChI=1S/C8H15FN2.ClH/c9-7-1-3-11(4-2-7)8-5-10-6-8;/h7-8,10H,1-6H2;1H
InChIKeyHSMGMZSSEHOJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (CAS 1449117-63-8): A Defined Piperidinyl-Azetidine Intermediate


1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (CAS 1449117-63-8) is a heterocyclic building block comprised of a 4-fluoropiperidine moiety linked to an azetidine ring at the 3-position, supplied as a hydrochloride salt . Its molecular formula is C8H16ClFN2, with a molecular weight of 194.68 g/mol, and it is characterized by the canonical SMILES string Cl.FC1CCN(C2CNC2)CC1 . This compound serves as a defined synthetic intermediate for the preparation of more complex molecules with potential biological activity, particularly in the realms of oncology and neuroscience research .

Procurement Risks of Substituting 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (1449117-63-8) with In-Class Analogs


Substituting 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (1449117-63-8) with a generic in-class analog poses a significant risk to the fidelity and reproducibility of downstream research. The compound's precise combination of the 4-fluoropiperidine and azetidin-3-yl motifs dictates its specific physicochemical and biological properties . Small structural changes, such as the absence of the fluorine atom (e.g., 1-(Azetidin-3-yl)piperidine, CAS 138022-86-3) or a change in the attachment point (e.g., 4-(Azetidin-3-yl)piperidine), result in a different molecular weight, lipophilicity (LogP), and electronic profile, which can drastically alter target binding affinity, metabolic stability, or cellular permeability [1]. Consequently, even minor structural deviations can invalidate experimental outcomes, underscoring the need for precise compound selection in synthetic and biological studies.

Quantitative Differentiation Evidence for 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (1449117-63-8) Against Its Closest Analogs


Physicochemical Differentiation: Molecular Weight, LogP, and TPSA of 1-(Azetidin-3-yl)-4-fluoropiperidine Hydrochloride vs. Non-Fluorinated Analog

The presence of a fluorine atom at the 4-position of the piperidine ring in 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (1449117-63-8) confers distinct physicochemical properties compared to its non-fluorinated analog, 1-(Azetidin-3-yl)piperidine (CAS 138022-86-3). The introduction of fluorine increases molecular weight and lipophilicity (cLogP) while maintaining a similar Topological Polar Surface Area (TPSA), which can enhance membrane permeability and metabolic stability without significantly altering hydrogen bonding capacity. [1]

Physicochemical Properties Drug Discovery Pharmacokinetics

Pharmacological Scaffold Activity: Piperidinyl-Azetidine Motif in CCR4 Antagonism for Antitumor Immunity

The piperidinyl-azetidine motif, which forms the core structure of 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (1449117-63-8), has been identified as a novel scaffold for the development of potent and selective CCR4 antagonists. In a study published in the Journal of Medicinal Chemistry, compounds containing this motif demonstrated the ability to inhibit the recruitment of regulatory T cells (Tregs) into the tumor microenvironment (TME) and elicited antitumor responses as single agents or in combination with checkpoint inhibitors in in vivo models. This establishes the scaffold's viability for generating bioactive molecules in cancer immunotherapy. [1]

Immuno-oncology CCR4 Antagonist Tumor Microenvironment

Fluorine Substitution Impact on Lipophilicity and Metabolic Stability: Class-Level Inference

The strategic incorporation of a fluorine atom, as seen in the 4-fluoropiperidine ring of the target compound, is a well-established medicinal chemistry tactic to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates. Fluorine substitution often leads to increased metabolic stability by blocking sites of oxidative metabolism and can enhance membrane permeability by increasing lipophilicity (logP). While direct data for this specific intermediate is not published, the presence of fluorine distinguishes it from non-fluorinated analogs like 1-(Azetidin-3-yl)piperidine, suggesting a potentially different metabolic fate and bioavailability profile in any derived lead compounds. [1]

Medicinal Chemistry Fluorination ADME Properties

Strategic Research Applications for 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (1449117-63-8)


Synthesis of Fluorinated PROTAC Linkers

The compound can serve as a versatile precursor for constructing novel PROTAC (Proteolysis Targeting Chimera) linkers that incorporate fluorine. Its primary amine on the azetidine ring and the tertiary amine on the piperidine ring offer distinct points for functionalization, allowing for the creation of linkers with a unique, rigid, and fluorinated scaffold. This can be used to explore how linker geometry and fluorine substitution impact ternary complex formation and target degradation efficiency.

Medicinal Chemistry Exploration of Piperidinyl-Azetidine Scaffolds

As evidenced by its utility in CCR4 antagonist development, the compound is a valuable building block for medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) or other targets where a constrained, dual-nitrogen heterocycle is pharmacophorically relevant. The 4-fluoro substituent provides a handle for further SAR (Structure-Activity Relationship) studies to optimize target affinity, selectivity, and metabolic stability of lead compounds.

Development of Novel Chemical Probes for Neuroscience

The piperidine-azetidine core is implicated in modulating neurotransmitter systems. 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride can be used to synthesize new chemical probes to investigate the role of specific receptor subtypes in neurological disorders like anxiety and depression. The fluorine atom can be leveraged in 19F NMR studies to probe ligand-protein interactions or as a positron emission tomography (PET) tracer precursor (e.g., using 18F) for in vivo imaging.

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